molecular formula C13H10F3N3O5 B13438446 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B13438446
M. Wt: 345.23 g/mol
InChI Key: IXUWKDINJWESQG-UHFFFAOYSA-N
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Description

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves several steps. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the phenoxy and trifluoromethoxy groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:

Scientific Research Applications

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets in the parasite. The compound disrupts the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the parasite’s DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique compared to other similar compounds due to its trifluoromethoxy group, which enhances its biological activity and stability. Similar compounds include:

Properties

Molecular Formula

C13H10F3N3O5

Molecular Weight

345.23 g/mol

IUPAC Name

2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2

InChI Key

IXUWKDINJWESQG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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